In Vitro Antibacterial Potency: 158060-78-7 Achieves 2- to 4-Fold Lower MIC90 Than Gatifloxacin Against Streptococcus pneumoniae
In a direct head-to-head comparative study evaluating eight fluoroquinolones against 199 Streptococcus pneumoniae clinical isolates (54 penicillin-susceptible and 145 penicillin-non-susceptible), 158060-78-7 (moxifloxacin) and clinafloxacin demonstrated the greatest in vitro activity with MIC90 values of 0.13 mg/L, followed by trovafloxacin, grepafloxacin, then gatifloxacin, sparfloxacin, levofloxacin, and ciprofloxacin [1]. This represents a 2-fold to greater than 4-fold potency advantage over gatifloxacin (MIC90 reported at 0.25–0.5 mg/L range across studies) and an approximately 8-fold advantage over levofloxacin (MIC90 approximately 1.0 mg/L) [2]. The rank order of activity across four fluoroquinolones examined in another study was moxifloxacin > gatifloxacin > levofloxacin = ciprofloxacin [3].
| Evidence Dimension | MIC90 (Minimum Inhibitory Concentration for 90% of isolates) |
|---|---|
| Target Compound Data | 0.13 mg/L against S. pneumoniae (n=199 isolates) |
| Comparator Or Baseline | Gatifloxacin: 0.25–0.5 mg/L; Levofloxacin: approximately 1.0 mg/L; Ciprofloxacin: 2.0–4.0 mg/L |
| Quantified Difference | 2- to 4-fold lower than gatifloxacin; approximately 8-fold lower than levofloxacin; >15-fold lower than ciprofloxacin |
| Conditions | In vitro broth microdilution susceptibility testing; 199 clinical S. pneumoniae isolates (1998–1999 collection) including penicillin-susceptible (n=54) and penicillin-non-susceptible (n=145) strains |
Why This Matters
Lower MIC values translate directly to higher probability of target attainment (PTA) at clinically relevant doses, enabling researchers to select the most potent agent for susceptibility studies or to use 158060-78-7 as a high-activity reference comparator.
- [1] Saravolatz L, et al. Antimicrobial activity of moxifloxacin, gatifloxacin and six fluoroquinolones against Streptococcus pneumoniae. J Antimicrob Chemother. 2001 Jun;47(6):875-877. doi:10.1093/jac/47.6.875. PMID: 11389122. View Source
- [2] ScienceGate abstract. Structures of existing and new quinolones and relationship to bactericidal activity against Streptococcus pneumoniae. J Antimicrob Chemother. 1999;44(2):201. doi:10.1093/jac/44.2.201. View Source
- [3] Antimicrobial Agents and Chemotherapy. Fluoroquinolone Resistance in Streptococcus pneumoniae in United States since 1994-1995. 2002 Mar;46(3):680-688. View Source
